molecular formula C21H16ClN3O4S B12412286 Cdk2-IN-9

Cdk2-IN-9

Cat. No.: B12412286
M. Wt: 441.9 g/mol
InChI Key: BLIIAZQONXFAMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cdk2-IN-9 is a potent and selective inhibitor of cyclin-dependent kinase 2 (CDK2). Cyclin-dependent kinases are a family of protein kinases that play crucial roles in regulating the cell cycle. CDK2, in particular, is involved in the transition from the G1 phase to the S phase of the cell cycle, making it a key target for cancer therapy. Inhibitors like this compound are being studied for their potential to halt the proliferation of cancer cells by disrupting the cell cycle.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cdk2-IN-9 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. One common synthetic route involves the use of pyrazolo[3,4-d]pyrimidinone derivatives. These derivatives are synthesized through a series of reactions, including nucleophilic substitution and cyclization reactions . The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing purification techniques such as crystallization or chromatography. The use of automated reactors and continuous flow systems can enhance efficiency and reproducibility in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Cdk2-IN-9 undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its activity.

    Reduction: This reaction can be used to convert certain functional groups to more reactive forms.

    Substitution: This reaction involves replacing one functional group with another, which can be useful for modifying the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to facilitate the desired reactions.

Major Products

The major products formed from these reactions depend on the specific modifications being made. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce various analogs with different functional groups.

Scientific Research Applications

Cdk2-IN-9 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cdk2-IN-9 is unique in its high selectivity for CDK2 over other cyclin-dependent kinases, making it a valuable tool for studying CDK2-specific pathways and developing targeted cancer therapies. Its ability to induce cell cycle arrest and apoptosis specifically in CDK2-dependent cancers highlights its potential as a therapeutic agent.

Properties

Molecular Formula

C21H16ClN3O4S

Molecular Weight

441.9 g/mol

IUPAC Name

4-chloro-N-[4-oxo-2-(phenoxymethyl)quinazolin-3-yl]benzenesulfonamide

InChI

InChI=1S/C21H16ClN3O4S/c22-15-10-12-17(13-11-15)30(27,28)24-25-20(14-29-16-6-2-1-3-7-16)23-19-9-5-4-8-18(19)21(25)26/h1-13,24H,14H2

InChI Key

BLIIAZQONXFAMI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3C(=O)N2NS(=O)(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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